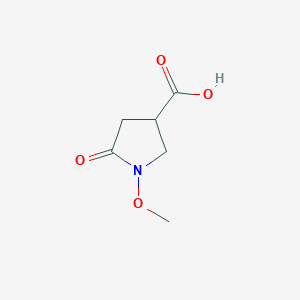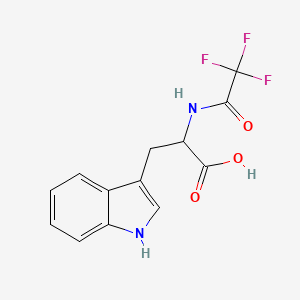
N-(trifluoroacetyl)tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trifluoroacetyl)tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and stability of the parent molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(trifluoroacetyl)tryptophan typically involves the reaction of tryptophan with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent the decomposition of the sensitive tryptophan moiety. The reaction proceeds as follows:
- Dissolve tryptophan in an organic solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride dropwise while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: N-(Trifluoroacetyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The trifluoroacetyl group can be selectively reduced using mild reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Deprotected tryptophan.
Substitution: Substituted tryptophan derivatives.
科学的研究の応用
N-(Trifluoroacetyl)tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for the amino group in peptide synthesis.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(trifluoroacetyl)tryptophan involves its interaction with various molecular targets, primarily through its trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. The indole ring of tryptophan can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
- N-(Trifluoroacetyl)glycine
- N-(Trifluoroacetyl)alanine
- N-(Trifluoroacetyl)phenylalanine
Comparison: N-(Trifluoroacetyl)tryptophan is unique among its analogs due to the presence of the indole ring, which imparts additional chemical reactivity and binding capabilities. This makes it particularly useful in applications requiring specific interactions with proteins and other biomolecules. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C13H11F3N2O3 |
|---|---|
分子量 |
300.23 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20) |
InChIキー |
PCGKHZTZDMCZNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


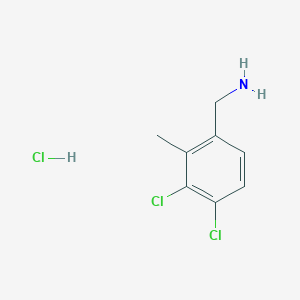
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)

amine hydrochloride](/img/structure/B13497289.png)
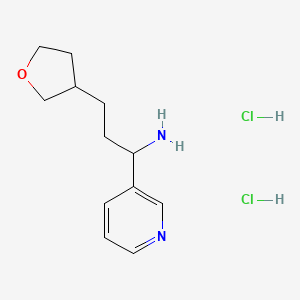
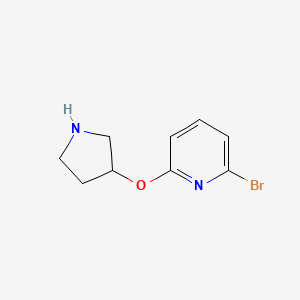
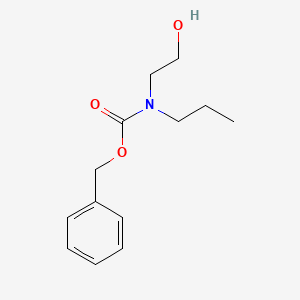
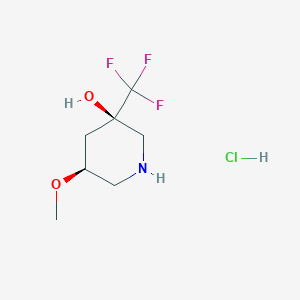
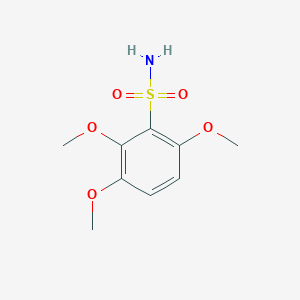
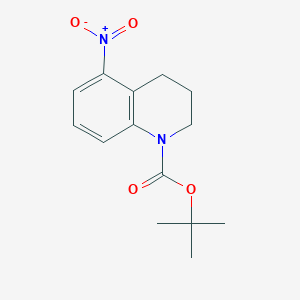
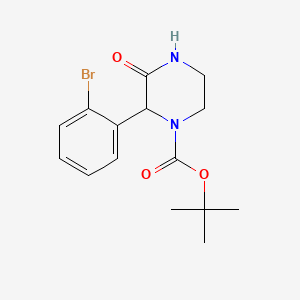
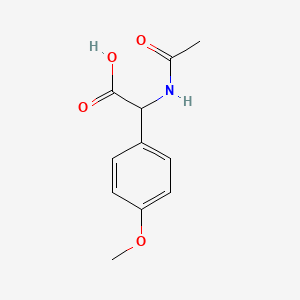
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
